2-Bromo-3,5-dimethoxybenzaldehyde
Overview
Description
2-Bromo-3,5-dimethoxybenzaldehyde is a chemical compound with the molecular formula C9H9BrO3 . It has a molecular weight of 245.07 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound involves the use of 2,3-dimethoxybenzaldehyde as a starting material . NBS (N-bromosuccinimide) is added to a solution of 2,3-dimethoxybenzaldehyde in dimethylformamide (DMF) over a period of 30 minutes . After 48 hours of stirring, the solution is poured into ice and water .Molecular Structure Analysis
The structural and electronic properties of this compound have been extensively discussed . The compound has been studied using various techniques such as Hirshfeld surfaces, quantum theory of atoms in molecules (QTAIM), and natural bond orbitals (NBOs) .Physical and Chemical Properties Analysis
This compound has several computed properties . It has no hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds . Its topological polar surface area is 35.5 Ų . The compound’s complexity, as computed by Cactvs 3.4.6.11, is 174 .Scientific Research Applications
Optical Properties and Structural Analysis
- 2-Bromo-3,5-dimethoxybenzaldehyde has been studied for its structural and electronic properties, particularly in relation to its linear and nonlinear optical responses. Research indicates that the bromine substitution in this compound enhances its nonlinear third-order susceptibility, making it potentially useful in nonlinear optical (NLO) materials (Aguiar et al., 2022).
Molecular Modeling and Synthesis
- Studies also focus on the synthesis, molecular structure, and packaging of bromo-dimethoxybenzaldehydes, including this compound. These compounds have been characterized in solid-state by X-ray diffraction, and their intermolecular interactions and electronic properties have been analyzed using density functional theory (Borges et al., 2022).
Palladium-Catalyzed Synthesis and Applications
- The compound has been utilized in palladium-catalyzed cross-coupling reactions, serving as a precursor in the synthesis of various compounds with potential biological, medicinal, and material applications (Ghosh & Ray, 2017).
Chemical Transformations and Derivatives
- Various chemical transformations of this compound have been explored, leading to the creation of novel chelating ligands, intermediates in drug discovery, and other complex organic compounds. These studies demonstrate the versatility of this compound in synthetic organic chemistry (Li et al., 2012).
Kinetic and Thermodynamic Studies
- Kinetic and thermodynamic investigations of compounds derived from this compound provide insights into their synthetic pathways and stability. These studies are crucial for understanding the reactivity and potential applications of these compounds in various fields (Asheri et al., 2016).
Safety and Hazards
The safety data sheet for 2-Bromo-3,5-dimethoxybenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
Properties
IUPAC Name |
2-bromo-3,5-dimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKPGTRDTOKLPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466736 | |
Record name | 2-Bromo-3,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85565-93-1 | |
Record name | 2-Bromo-3,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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